2-(4-Methylthiazol-5-yl)ethyl acetate, commonly known as sulfurol acetate, is a high-impact heterocyclic ester widely utilized in the flavor and fragrance industry (FEMA 3205). Structurally, it is the acetic acid ester of sulfurol, presenting as a colorless to light yellow liquid with a specific gravity of 1.155–1.170 at 25°C [1]. In industrial procurement, it is prized for its intense meaty, roasted, and nutty aromatic profile, which serves as a critical building block in savory, cocoa, and dairy formulations. Commercially available at high purities (≥97.0%), this compound offers a predictable evaporation rate and high miscibility in organic solvents and ethanol, making it a highly reliable precursor for complex lipid-based matrices and long-lasting fragrance accords [2].
A common procurement error is attempting to substitute 2-(4-Methylthiazol-5-yl)ethyl acetate with its parent alcohol, sulfurol (4-methyl-5-thiazoleethanol, CAS 137-00-8), assuming their similar structural core yields interchangeable performance. However, esterification fundamentally alters both the sensory potency and the physicochemical stability of the molecule. Sulfurol acetate possesses an odor threshold that is orders of magnitude lower than the free alcohol, meaning direct 1:1 substitution will result in severely unbalanced formulations or massive cost overruns due to over-dosing [1]. Furthermore, the acetate ester exhibits enhanced thermal stability and a more lipophilic profile, preventing the premature volatilization and flavor degradation that often occurs when using the free alcohol in high-heat processing environments like baking or roasting .
The most critical procurement differentiator for 2-(4-Methylthiazol-5-yl)ethyl acetate is its extreme sensory potency. Analytical evaluations demonstrate that sulfurol acetate has an odor threshold of 0.005 ppb in standard matrices. In stark contrast, the parent alcohol, sulfurol, requires a threshold of 1 ppb to achieve detection [1]. This represents a 200-fold increase in potency for the esterified form.
| Evidence Dimension | Odor Threshold (ppb) |
| Target Compound Data | 0.005 ppb |
| Comparator Or Baseline | Sulfurol (CAS 137-00-8): 1.0 ppb |
| Quantified Difference | 200-fold lower threshold (higher potency) |
| Conditions | Standard sensory evaluation panels |
The ultra-low odor threshold allows formulators to use significantly less material per batch, drastically reducing bulk material costs while achieving the target sensory profile.
For long shelf-life products, the retention of the aroma compound is paramount. 2-(4-Methylthiazol-5-yl)ethyl acetate exhibits a high boiling point of approximately 259–260 °C at 760 mmHg and a very low vapor pressure (0.0016 hPa at 20°C). This translates to a substantivity rating of up to 240 hours at 100% concentration on a standard smelling strip[1]. Compared to highly volatile short-chain thiazoles (e.g., 2-acetylthiazole), which dissipate rapidly as top notes, sulfurol acetate acts as a persistent base note.
| Evidence Dimension | Substantivity / Evaporation Rate |
| Target Compound Data | 240 hours (at 100%) |
| Comparator Or Baseline | Short-chain volatile thiazoles (rapid dissipation < 24 hours) |
| Quantified Difference | Extended retention by an order of magnitude |
| Conditions | Ambient temperature (20-25°C), standard atmospheric pressure |
High substantivity ensures that the flavor or fragrance profile remains stable and perceptible throughout the extended shelf life of the commercial product.
The solubility of an aroma chemical dictates its uniform dispersion in the final product. 2-(4-Methylthiazol-5-yl)ethyl acetate has an estimated LogP (octanol/water partition coefficient) ranging from 0.98 to 1.4, making it highly miscible in ethanol and soluble in organic solvents and lipid phases [1]. In contrast, the free alcohol (sulfurol) is more polar, which can lead to phase separation or uneven distribution in high-fat matrices like cocoa butter or meat emulsions.
| Evidence Dimension | Hydrophobicity (LogP) |
| Target Compound Data | LogP ~0.98 - 1.4 |
| Comparator Or Baseline | Sulfurol (lower LogP, higher polarity) |
| Quantified Difference | Enhanced lipophilicity for the acetate ester |
| Conditions | Standard octanol/water partitioning models |
Optimal lipophilicity prevents phase separation in high-fat industrial food processing, ensuring consistent batch-to-batch flavor distribution.
Due to its LogP of ~0.98–1.4 and enhanced lipophilicity, 2-(4-Methylthiazol-5-yl)ethyl acetate is a highly effective choice for flavoring lipid-rich meat emulsions, gravies, and broths. Its stable integration into fat matrices prevents flavor flashing during thermal processing, ensuring the meaty, beefy notes remain intact [1].
In chocolate and coffee flavorings, the extreme sensory potency (0.005 ppb threshold) of sulfurol acetate allows manufacturers to achieve deep nutty and roasted profiles at a fraction of the dosage required for the free alcohol. This significantly drives down the cost-in-use for bulk confectionery production .
Leveraging its 240-hour substantivity and low vapor pressure, this compound is highly effective as a base note in perfumery. It imparts a persistent woody, sandal-like odor that anchors more volatile top notes, making it highly functional for extended-wear cosmetics and fine fragrances [1].
Irritant